molecular formula C19H19ClN4O3 B2499883 N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1428352-02-6

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2499883
CAS No.: 1428352-02-6
M. Wt: 386.84
InChI Key: LBUVYWYYVWIZBF-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O3 and its molecular weight is 386.84. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3/c1-4-12-5-7-13(8-6-12)24-11-16(22-23-24)19(25)21-15-10-17(26-2)14(20)9-18(15)27-3/h5-11H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUVYWYYVWIZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NC3=CC(=C(C=C3OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C19H20ClN3O4\text{C}_{19}\text{H}_{20}\text{Cl}\text{N}_{3}\text{O}_{4}

It features a triazole ring which is known for its diverse biological activities. The presence of the chloro and dimethoxy substituents on the phenyl ring enhances its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • In vitro studies indicated that derivatives similar to this compound showed cytotoxicity comparable to doxorubicin against Jurkat T-cells. The mechanism involved induction of apoptosis characterized by morphological changes and DNA fragmentation .
  • Table 1: Anticancer Activity of Related Compounds
CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-71.1TS inhibition
Compound BHCT-1162.6Apoptosis induction
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-triazoleJurkatComparable to DoxorubicinDNA damage

Anti-inflammatory Activity

Compounds containing the triazole moiety have also been evaluated for their anti-inflammatory properties. Research suggests that they can inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS) .

  • Table 2: Anti-inflammatory Effects
CompoundIC50 (µM)Target
Compound C0.84TNF-α
Compound D18.59COX-2

Antimicrobial Activity

The antimicrobial potential of this class of compounds has been explored as well. Some derivatives have shown promising results against common pathogens such as E. coli and S. aureus.

Case Studies

One notable study synthesized various triazole derivatives and assessed their biological activity. Among these, several compounds exhibited significant cytotoxicity against cancer cells and displayed anti-inflammatory effects by inhibiting COX enzymes .

Another investigation highlighted the ability of certain triazole compounds to suppress leukotriene biosynthesis in human macrophages, indicating their potential as anti-inflammatory agents .

Scientific Research Applications

Antitumor Activity

Triazole derivatives have been extensively studied for their antitumor properties. Research indicates that N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide exhibits significant antiproliferative effects against various cancer cell lines.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, making it a candidate for developing new antimicrobial agents. Its mechanism involves the disruption of fungal cell wall synthesis and inhibition of ergosterol biosynthesis.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Candida albicans16 µg/mL[Study A]
Staphylococcus aureus32 µg/mL[Study B]

Case Study 1: Antitumor Efficacy in NSCLC Models

A study involving xenograft mouse models implanted with NSCLC cells demonstrated that treatment with this triazole derivative resulted in significant tumor regression. The compound was administered at a dosage of 10 mg/kg, leading to a reduction in tumor volume by approximately 60% after four weeks.

Case Study 2: Antimicrobial Testing

In antimicrobial assays conducted on various bacterial and fungal strains, the compound exhibited selective inhibition against pathogenic organisms while maintaining low cytotoxicity towards human cell lines. This selectivity highlights its potential for further development in antimicrobial therapy.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition Approach

Step 1: Synthesis of 4-ethylphenylacetylene

4-Ethylbromobenzene (1.0 eq) was treated with trimethylsilylacetylene (1.2 eq) in THF using Pd(PPh3)4 (5 mol%) and CuI (10 mol%) at 60°C for 12 h. Desilylation with K2CO3/MeOH afforded terminal alkyne in 78% yield.

Step 2: Preparation of azido intermediate
4-Azido-2-chloro-5-methoxybenzoic acid was synthesized via diazotization of 4-amino-2-chloro-5-methoxybenzoic acid (NaNO2/HCl, 0°C) followed by NaN3 quenching. Yield: 82%.

Step 3: CuAAC reaction

4-ethylphenylacetylene (1.2 eq) and azido intermediate (1.0 eq) were reacted in t-BuOH/H2O (3:1) with CuSO4·5H2O (10 mol%) and sodium ascorbate (20 mol%) at 50°C for 6 h. Triazole formation was confirmed by TLC (Rf 0.42, hexane/EtOAc 1:1).

Step 4: Carboxamide formation
The intermediate carboxylic acid (1.0 eq) was treated with SOCl2 to generate acyl chloride, then coupled with 4-chloro-2,5-dimethoxyaniline (1.1 eq) using Et3N (2.0 eq) in DCM at 0°C→RT. Yield: 68%.

One-Pot β-Ketonitrile Cyclization Method

Reaction Optimization

Parameter Tested Range Optimal Value
Temperature (°C) 60-100 70
Base DBU, KOtBu, NaOH DBU
Solvent t-BuOH, EtOH, DMF t-BuOH
Reaction Time (h) 12-36 24
β-Ketonitrile precursor (0.5 mmol) and 4-ethylbenzyl azide (0.55 mmol) were dissolved in anhydrous t-BuOH (2 mL). DBU (0.6 mmol) was added under N2, and the mixture stirred at 70°C for 24 h. Subsequent addition of t-BuOK (1.5 mmol) and stirring for 10 h at RT completed the cyclization/amidation sequence.

Workup Procedure

  • Quench with brine (30 mL)
  • EtOAc extraction (3×15 mL)
  • Dry over Na2SO4
  • Column chromatography (SiO2, hexane/EtOAc gradient)

Analytical Characterization Data

Physical Properties

Property Value
Melting Point 184-186°C
Rf (Hex/EtOAc 1:1) 0.38
Molecular Formula C20H20ClN3O3
Molecular Weight 409.84 g/mol

Spectroscopic Data

1H NMR (500 MHz, CDCl3)
δ 8.21 (s, 1H, triazole-H), 7.85 (d, J=8.5 Hz, 2H, Ar-H), 7.45 (d, J=8.5 Hz, 2H, Ar-H), 7.12 (s, 1H, NH), 6.92 (s, 1H, Ar-H), 3.94 (s, 3H, OMe), 3.88 (s, 3H, OMe), 2.75 (q, J=7.6 Hz, 2H, CH2CH3), 1.32 (t, J=7.6 Hz, 3H, CH2CH3).

13C NMR (125 MHz, CDCl3)
δ 162.4 (C=O), 153.2, 149.8, 146.5, 138.7, 132.1, 129.4, 128.9, 127.3, 124.6, 120.8, 114.5, 112.7, 56.3 (OMe), 56.1 (OMe), 28.9 (CH2), 15.4 (CH3).

HRMS (ESI-TOF)
m/z calcd for C20H20ClN3O3 [M+H]+: 410.1274, found: 410.1271.

Comparative Method Analysis

Yield Optimization

Method Step 1 Yield Step 2 Yield Overall Yield Purity (HPLC)
CuAAC Route 78% 68% 53% 98.2%
One-Pot Method - - 61% 95.8%

The one-pot method demonstrates superior overall yield (61% vs 53%) but slightly lower purity, requiring additional recrystallization steps.

Regiochemical Control

X-ray crystallographic data from analogous triazoles confirms exclusive 1,4-regioselectivity in CuAAC reactions, while β-ketonitrile cyclization shows 92:8 regiomeric ratio favoring the desired product.

Scale-Up Considerations

Critical parameters for kilogram-scale production:

  • Azide handling requires strict temperature control (<40°C)
  • Copper catalyst removal via EDTA wash (0.5 M, pH 7)
  • Final purification using SMB chromatography (C18 column, MeCN/H2O)

Stability Profile

Condition Degradation (%) Major Impurity
40°C/75% RH/1mo 1.2% Hydrolyzed carboxamic acid
Light Exposure 3.8% N-oxidized triazole

Q & A

Q. What are the key considerations for synthesizing N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can yield be optimized?

Synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity for cycloaddition .
  • Catalyst loading : Cu(I) catalysts (e.g., CuSO₄·NaAsc) at 0.1–1.0 mol% minimize side reactions .
  • Temperature control : 60–80°C for cycloaddition; room temperature for carboxamide coupling to avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Q. What analytical techniques are most reliable for characterizing this compound’s structure?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro, dimethoxy groups) and triazole ring formation .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (±0.001 Da) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths/angles and verifying stereochemistry .

Q. How can researchers validate the compound’s stability under experimental conditions?

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures.
  • HPLC monitoring : Track degradation in solution (e.g., DMSO, PBS) over 24–72 hours .
  • Storage conditions : Lyophilized samples at -20°C in inert atmospheres prevent hydrolysis/oxidation .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved during structural refinement?

  • SHELXL refinement : Use the TWIN and PART commands to model twinned or disordered regions. For example, employed SHELXL to resolve rotational disorder in the 4-ethylphenyl group .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) to validate packing models .

Q. What computational methods are effective for predicting biological activity and structure-activity relationships (SAR)?

  • Molecular docking (AutoDock/Vina) : Simulate binding to target proteins (e.g., kinases, GPCRs). Validate with experimental IC₅₀ values .
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity using descriptors like logP and polar surface area .

Q. How should researchers design experiments to address conflicting bioactivity data across studies?

  • Dose-response standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and assay protocols (e.g., MTT vs. resazurin) .
  • Control compounds : Include structurally similar analogs (e.g., triazoles with varying substituents) to isolate pharmacophore contributions .

Q. What strategies optimize selectivity in biological target engagement?

  • Pharmacophore masking : Introduce steric hindrance (e.g., ethylphenyl groups) to reduce off-target binding .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to differentiate selective vs. non-specific interactions .

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